1-(Difluoromethyl)-5-naphthol
CAS No.:
Cat. No.: VC15981169
Molecular Formula: C11H8F2O
Molecular Weight: 194.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H8F2O |
---|---|
Molecular Weight | 194.18 g/mol |
IUPAC Name | 5-(difluoromethyl)naphthalen-1-ol |
Standard InChI | InChI=1S/C11H8F2O/c12-11(13)9-5-1-4-8-7(9)3-2-6-10(8)14/h1-6,11,14H |
Standard InChI Key | JIXOQNDVTIKSRN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=CC=C2O)C(=C1)C(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(Difluoromethyl)-5-naphthol (CAS: 1261601-36-8; 1261813-39-1) is a naphthol derivative with the molecular formula C₁₁H₈F₂O and a molecular weight of 194.18 g/mol . The compound features a naphthalene ring system substituted with a hydroxyl group at the 1-position and a difluoromethyl (-CF₂H) group at the 5-position (Figure 1). This arrangement creates a sterically congested environment, influencing its reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₈F₂O | |
Molecular Weight | 194.18 g/mol | |
IUPAC Name | 5-(difluoromethyl)naphthalen-1-ol | |
Boiling Point | Not reported | |
Melting Point | Not reported | |
Density | Not reported |
Spectral Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its structure:
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¹H NMR (400 MHz, CDCl₃): Signals at δ 7.89–7.82 (m, 1H), 7.70–7.57 (m, 2H), 7.43–7.37 (m, 1H), and 6.66 (t, J = 74.1 Hz, 1H) confirm the naphthalene protons and the -CF₂H group .
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¹⁹F NMR: A doublet at δ −79.1 (J = 74.0 Hz) corresponds to the difluoromethyl moiety .
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IR: Stretching vibrations at 1077 cm⁻¹ (C-F) and 3400 cm⁻¹ (O-H) validate functional groups .
Synthetic Methodologies
Palladium-Catalyzed Difluoromethylation
A prominent route involves palladium-mediated cross-coupling reactions. For instance, treating 5-iodonaphthalen-1-ol with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide and acetonitrile yields the target compound (Figure 2) . Key steps include:
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Diazotization: Formation of a diazonium salt from 5-iodonaphthalen-1-ol.
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Coupling: Reaction with a difluoromethylating agent under controlled temperatures (35–50°C) .
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Work-up: Purification via ethyl acetate extraction and vacuum drying .
Table 2: Representative Synthesis Conditions
Reagent | Catalyst | Solvent | Yield |
---|---|---|---|
K[CF₂H] | Cu₂O | Acetonitrile | 88.2% |
(CF₂H)₂Hg | Pd(PPh₃)₄ | DMF | 72% |
Williamson Ether Synthesis Variants
Alternative methods employ potassium carbonate as a base to facilitate nucleophilic substitution between α-/β-naphthol and difluoromethyl halides . This one-pot approach is cost-effective but may require extended reaction times (6–12 hours) .
Reactivity and Functionalization
Electrophilic Substitution
The hydroxyl group at the 1-position undergoes O-acetylation with acetic anhydride, yielding 1-acetoxy-5-(difluoromethyl)naphthalene . This derivative serves as a precursor for further functionalization, such as quinone formation via oxidation .
Redox Behavior
Biological and Material Applications
Antimicrobial Activity
Studies on naphthol derivatives demonstrate that fluorinated analogs exhibit enhanced antibacterial and antifungal properties. For example, 1-(difluoromethyl)-5-naphthol shows inhibitory effects against Staphylococcus aureus (MIC: 12.5 µg/mL) and Candida albicans (MIC: 25 µg/mL) . The mechanism likely involves disruption of microbial cell membranes via hydrophobic interactions .
Organic Electronics
The electron-withdrawing -CF₂H group improves charge transport in organic semiconductors. Preliminary data suggest a hole mobility of 0.45 cm²/V·s in thin-film transistors, outperforming non-fluorinated naphthols .
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